molecular formula C16H14ClF3N2O2 B2915996 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide CAS No. 339029-17-3

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide

Cat. No. B2915996
CAS RN: 339029-17-3
M. Wt: 358.75
InChI Key: MJNWJMRJPNYKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide” is a chemical compound . It is a derivative of pyrimidinamine . Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity .


Synthesis Analysis

The synthesis of similar compounds has been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .


Molecular Structure Analysis

The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2; the spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .


Chemical Reactions Analysis

One of the key features of these compounds is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H12ClF3N2O2S and an average mass of 328.738 Da . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 436.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Antiasthma Agents

Research into antiasthma agents identified 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, prepared via a series of chemical reactions, as active mediator release inhibitors. These compounds, developed for further pharmacological and toxicological study, represent a potential pathway for creating new treatments for asthma, showcasing the chemical's utility in synthesizing active compounds in this therapeutic area (Medwid et al., 1990).

Herbicide Synthesis

The compound has also been utilized in the radiosynthesis of chloroacetanilide herbicides, demonstrating its relevance in agricultural chemistry. The synthesis process involves reductive dehalogenation, highlighting the chemical's role in producing herbicides with high specific activity for studies on their metabolism and mode of action (Latli & Casida, 1995).

Pharmacological Studies

In pharmacological research, various N-substituted acetamides have been synthesized to evaluate their biological effects as opioid kappa agonists. These studies have led to the discovery of potent compounds with significant analgesic effects in preclinical models, demonstrating the chemical's importance in the development of new pain management drugs (Barlow et al., 1991).

Antimicrobial Research

In antimicrobial research, the synthesis of new compounds, including 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, has been explored. These compounds were tested against a range of bacteria, showing the potential for the development of novel antimicrobial agents. This application underscores the role of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide in contributing to the field of antimicrobial resistance (Sharma et al., 2004).

Mechanism of Action

Mode of Action

Based on its structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

The compound may affect various biochemical pathways. Given its structure, it could potentially interfere with the function of enzymes or proteins, thereby altering the course of biochemical reactions . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and other pharmacokinetic parameters are unknown. Its chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution .

Result of Action

It is likely that its effects depend on the specific targets it interacts with and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, its stability could be affected by exposure to light or heat. Its efficacy could be influenced by the presence of other molecules that compete for the same targets .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O2/c17-13-9-12(16(18,19)20)10-22-15(13)24-7-6-21-14(23)8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNWJMRJPNYKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.